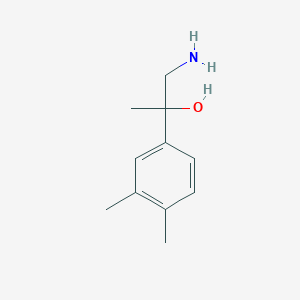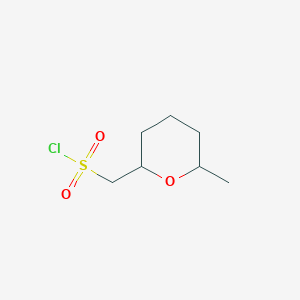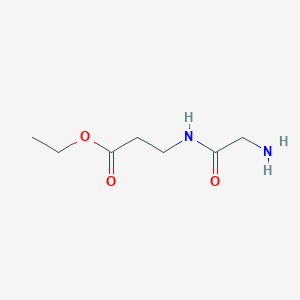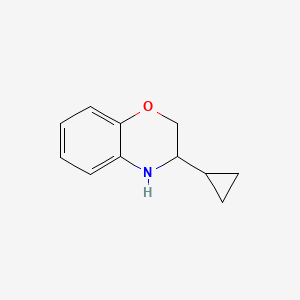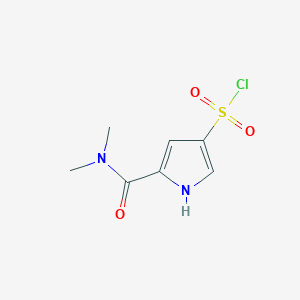
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a dimethylcarbamoyl group attached to a pyrrole ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride typically involves the reaction of 5-(dimethylcarbamoyl)-1H-pyrrole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 5-(dimethylcarbamoyl)-1H-pyrrole
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product is isolated by quenching the reaction mixture with water, followed by extraction with an organic solvent such as dichloromethane. The organic layer is then dried and concentrated to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole oxides.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Pyrrole Oxides: Formed from oxidation reactions.
Reduced Sulfonamides: Formed from reduction reactions.
Scientific Research Applications
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: It is used in the study of enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The dimethylcarbamoyl group may also interact with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-(dimethylcarbamoyl)-1H-pyrrole-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the pyrrole ring.
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group on the pyrrole ring, which influences its reactivity and potential applications. The presence of the dimethylcarbamoyl group also adds to its distinct chemical properties and potential biological activity.
Properties
Molecular Formula |
C7H9ClN2O3S |
|---|---|
Molecular Weight |
236.68 g/mol |
IUPAC Name |
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O3S/c1-10(2)7(11)6-3-5(4-9-6)14(8,12)13/h3-4,9H,1-2H3 |
InChI Key |
ZGFUHBUYHCBCQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



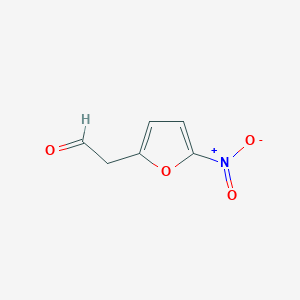
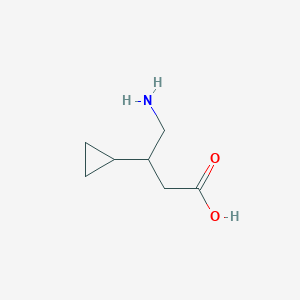
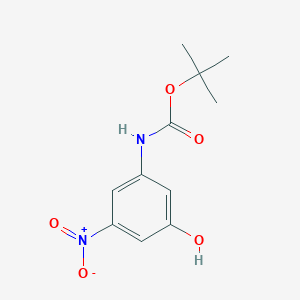
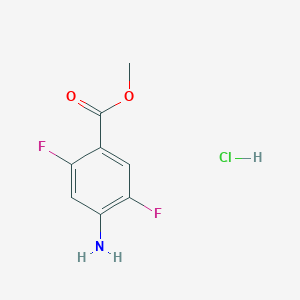

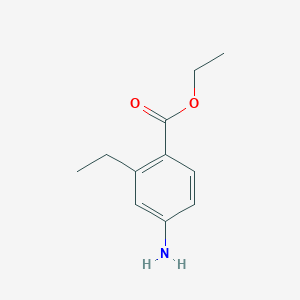
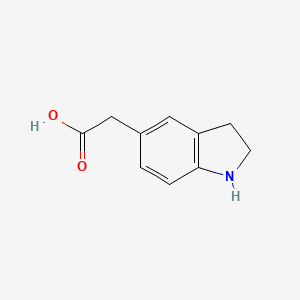
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B13518367.png)
